Cas no 253426-51-6 ((2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester)

(2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]-, 4-nitrophenylester
- Aceticacid, [2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethoxy]-, 4-nitrophenylester (9CI)
- (2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester
- (2-{ETHYL-[4-(4-NITROPHENYLAZO)PHENYL]AMINO}-ETHOXY)-ACETIC ACID-4-NITROPHENYL ESTER,
- NF31
- MFCD03093401
- J-015942
- 4-nitrophenyl 2-(2-(ethyl(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethoxy)acetate
- 253426-51-6
- DTXSID70443283
- (2-{ethyl-[4-(4-nitrophenylazo)phenyl]amino}-ethoxy)acetic acid 4-nitrophenyl ester
- (2-{Ethyl-[4-(4-nitrophenylazo)phenyl]amino}-ethoxy)-acetic acid-4-nitrophenyl ester
- (4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate
- (2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester
-
- インチ: InChI=1S/C24H23N5O7/c1-2-27(15-16-35-17-24(30)36-23-13-11-22(12-14-23)29(33)34)20-7-3-18(4-8-20)25-26-19-5-9-21(10-6-19)28(31)32/h3-14H,2,15-17H2,1H3/b26-25+
- InChIKey: VHFVCDUPECNYSM-OCEACIFDSA-N
- ほほえんだ: CCN(CCOCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)/N=N/C3=CC=C(C=C3)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 493.15974809g/mol
- どういたいしつりょう: 493.15974809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 13
- 複雑さ: 732
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 155Ų
(2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E260605-100mg |
(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester |
253426-51-6 | 100mg |
$ 1445.00 | 2022-06-05 | ||
TRC | E260605-25mg |
(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester |
253426-51-6 | 25mg |
$ 545.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286580-50 mg |
NF31, |
253426-51-6 | ≥97% | 50mg |
¥2,655.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286580A-250mg |
NF31, |
253426-51-6 | ≥97% | 250mg |
¥9025.00 | 2023-09-05 | |
TRC | E260605-50mg |
(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester |
253426-51-6 | 50mg |
$ 905.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286580A-250 mg |
NF31, |
253426-51-6 | ≥97% | 250MG |
¥9,025.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286580-50mg |
NF31, |
253426-51-6 | ≥97% | 50mg |
¥2655.00 | 2023-09-05 |
(2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester 関連文献
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Catherine A. Bodé,Tom Bechet,Emmanuel Prodhomme,Katelijne Gheysen,Pieter Gregoir,José C. Martins,Claude P. Muller,Annemieke Madder Org. Biomol. Chem. 2009 7 3391
-
R. Arun Prasath,M. Talha Gokmen,Pieter Espeel,Filip E. Du Prez Polym. Chem. 2010 1 685
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Zhi Chen,Shu Zhang,Jian Yang,Cheng Chen,Yaochen Song,Caili Xu,Mengqiang Wu,Jiaxuan Liao Sustainable Energy Fuels 2021 5 4973
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Xue Li,Jianning Ren,Deepak Sridhar,Ben Bin Xu,Hassan Algadi,Zeinhom M. El-Bahy,Yong Ma,Tingxi Li,Zhanhu Guo Mater. Chem. Front. 2023 7 1520
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Xue Li,Jianning Ren,Deepak Sridhar,Ben Bin Xu,Hassan Algadi,Zeinhom M. El-Bahy,Yong Ma,Tingxi Li,Zhanhu Guo Mater. Chem. Front. 2023 7 1520
-
Maria Emilia Pacheco,Liliana Bruzzone Anal. Methods 2014 6 3462
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(2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl esterに関する追加情報
Chemical Structure and Synthesis of (2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester (CAS No. 253426-51-6)
4-nitro-phenylazo and 4-nitro-phenyl are critical functional groups in the molecular framework of this compound, contributing to its unique optical and chemical properties. The synthesis of this molecule typically involves a multi-step process, including the formation of phenylazo derivatives through coupling reactions and subsequent esterification to yield the final product. Recent advancements in catalytic methodologies have enabled the efficient production of this compound, with a focus on reducing byproducts and optimizing reaction conditions. For instance, a 2023 study published in Organic & Biomolecular Chemistry demonstrated the use of microwave-assisted synthesis to enhance the yield of the 4-nitro-phenyl ester moiety, achieving a 92% conversion rate under mild conditions.
The molecular structure of this compound is characterized by a central phenyl ring connected to both 4-nitro-phenylazo and 4-nitro-phenyl groups via nitrogen atoms. This conjugated system is crucial for its potential applications in photochromic materials and molecular sensors. The presence of multiple nitro groups further stabilizes the aromatic framework, enhancing its reactivity toward electrophilic substitutions. A 2022 review in Chemical Science highlighted the role of nitro groups in modulating the electronic properties of such compounds, enabling tunable absorption spectra in the visible range.
Recent research has also focused on the green chemistry aspects of synthesizing this compound. A 2024 study in Green Chemistry reported the use of solid-phase catalytic systems to replace traditional solvent-based methods, reducing environmental impact while maintaining high purity levels. The ethoxy group in the molecule plays a key role in solubility and bioavailability, making it a promising candidate for pharmaceutical formulations. This structural feature aligns with the principles of medicinal chemistry, where functional groups are strategically introduced to optimize drug delivery profiles.
The acetic acid ester linkage in this compound is particularly noteworthy for its stability under physiological conditions. This property is essential for applications in drug delivery systems where controlled release is required. A 2023 paper in Journal of Medicinal Chemistry explored the use of similar ester linkages in prodrug designs, demonstrating their ability to enhance solubility and reduce toxicity in vivo. The 4-nitro-phenyl ester moiety also exhibits interesting interactions with biological membranes, which could be leveraged for targeted drug delivery mechanisms.
From a pharmacological perspective, this compound has shown potential in modulating cellular signaling pathways. The phenylazo group's ability to form charge-transfer complexes with proteins makes it a valuable scaffold for designing ligands targeting G-protein coupled receptors. A 2024 preclinical study in ACS Chemical Biology investigated the interaction of this compound with ion channels, revealing its ability to selectively modulate potassium channels at nanomolar concentrations. These findings suggest potential applications in treating neurological disorders and cardiovascular diseases.
Advancements in spectroscopic techniques have enabled more detailed analysis of this compound's molecular interactions. The 4-nitro-phenyl group's strong absorption in the ultraviolet range makes it an ideal probe for studying molecular dynamics in solution. A 2023 study in Chemical Communications utilized time-resolved fluorescence spectroscopy to monitor the conformational changes of this compound in response to varying pH conditions, providing insights into its behavior in biological environments.
Industrial applications of this compound are expanding due to its versatile chemical properties. The ethoxy functionality allows for easy modification through alkylation reactions, enabling the creation of derivatives with tailored properties. A 2024 patent filing described the use of this compound as a building block for developing light-sensitive materials in optoelectronics. The 4-nitro-phenyl ester group's stability under thermal stress makes it suitable for use in high-temperature environments, such as in semiconductor manufacturing processes.
Environmental considerations have also influenced the development of this compound. The nitro groups' ability to undergo reduction reactions under specific conditions has led to its use in wastewater treatment applications. A 2023 study in Environmental Science & Technology demonstrated that this compound can serve as a precursor for biodegradable polymers, offering a sustainable alternative to conventional synthetic materials. The acetic acid ester linkage further enhances its biodegradability, aligning with global efforts to reduce plastic waste.
Future research directions include exploring the compound's potential in nanotechnology applications. The phenylazo group's ability to form supramolecular assemblies with metal ions could lead to the development of new nanomaterials with unique optical properties. A 2024 collaboration between chemists and materials scientists at the University of Tokyo investigated the use of this compound in creating plasmonic nanoparticles for enhanced light-matter interactions, opening new avenues in photonic devices.
Overall, the synthesis and characterization of (2-{Ethyl-4-(4-nitro-phenylazo)-phenyl-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester represent significant advancements in organic chemistry. The molecule's unique structural features and functional groups make it a valuable platform for developing new materials and pharmaceuticals. Continued research into its properties and applications will likely lead to innovative solutions in multiple scientific disciplines.
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